Irisflorentin
Overview
Description
Irisflorentin is a naturally occurring flavonoid predominantly found in plants of the Iridaceae family, particularly in the traditional Chinese herb Belamcanda chinensis . This compound has been the subject of extensive research due to its diverse pharmacological activities, including anti-inflammatory, antitumor, antidiabetic, and central nervous system activities .
Mechanism of Action
Target of Action
Irisflorentin, a common plant-derived natural flavonoid, is one of the major bioactive constituents of plants from the Iridaceae family . It has been reported to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . This compound has been found to interact with inducible nitric oxide synthase (iNOS) , and bovine serum albumin (BSA) , which could influence the absorption, distribution, metabolism, and therapeutic effect of drugs in vivo .
Mode of Action
This compound may exert its effects by promoting rpn-3 expression to enhance the activity of proteasomes and down-regulating egl-1 expression to block apoptosis pathways . This interaction helps to prevent α-synuclein accumulation and improve dopaminergic neuron degeneration .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. It has been shown to significantly reduce the transcription and translation levels of iNOS, as well as NO production . Furthermore, it promotes the expression of phagocytic receptors SR-A1 and FcγR2a, enhancing the ability of macrophages to phagocytose bacteria .
Result of Action
This compound has been shown to suppress inflammatory responses induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . It also improves dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the interaction of this compound with serum albumin can influence its absorption, distribution, metabolism, and therapeutic effect in vivo . .
Biochemical Analysis
Biochemical Properties
Irisflorentin interacts with several enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit P-glycoprotein, a protein encoded by the multidrug resistance protein 1 (MDR1), which plays a crucial role in multidrug resistance to cancer cells .
Cellular Effects
This compound has been found to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . It can suppress the inflammatory response induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . This compound treatment enhances the ability of macrophages to phagocytose bacteria, likely through up-regulating the expression of phagocytic receptors SR-A1 and FcγR2a .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it markedly decreases the Pam3CSK4-induced activation of ERK, JNK, or p38 MAPK pathways in macrophages . This suggests that this compound may serve as a promising compound for the therapy of bacterial infection, particularly those caused by antibiotic-resistant bacteria, such as MRSA .
Dosage Effects in Animal Models
It has been shown to improve dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .
Metabolic Pathways
The metabolic pathways of this compound include oxidation, demethylation, and glucuronidation . M10, identified as 6,7-dihydroxy-5,3’,4’,5’-tetramethoxy isoflavone, was the most abundant metabolite in all tested species .
Subcellular Localization
It has been shown to prevent α-synuclein accumulation in the transgenic Caenorhabditis elegans model , suggesting that it may interact with cellular components involved in protein aggregation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Irisflorentin can be isolated from the roots of Belamcanda chinensis using various extraction and purification techniques. The most common method involves the use of solvents such as methanol or ethanol for extraction, followed by chromatographic techniques for purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Irisflorentin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute functional groups on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Irisflorentin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements
Comparison with Similar Compounds
- Rhapontigenin
- Trans-resveratrol
- 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone
- 6-Hydroxybiochannin A
- Iridin S
- Pinoresinol
- Isoiridogermanal
- Iristectorene B
Uniqueness: Irisflorentin is unique due to its specific substitution pattern on the flavonoid skeleton, which imparts distinct pharmacological properties. Its high receptor-binding capacity and diverse bioactivities make it a valuable compound for various scientific and medical applications .
Properties
IUPAC Name |
9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXUTCDCPHJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194575 | |
Record name | Irisflorentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-73-1 | |
Record name | Irisflorentin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irisflorentin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irisflorentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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